Superior AChE Inhibition to Salvileucantholide
Dugesin B demonstrates superior acetylcholinesterase (AChE) inhibitory activity compared to its structurally related co-isolates, salvileucantholide and 3β-methoxyisopuberulin. In a direct head-to-head assay, Dugesin B exhibited an IC50 of 22.13 μM, representing a 2.3-fold increase in potency over salvileucantholide (IC50 = 50.55 μM) and a 1.5-fold increase over 3β-methoxyisopuberulin (IC50 = 32.2 μM) [1]. This data confirms that Dugesin B is the most active AChE inhibitor among this specific subset of clerodane diterpenoids tested under identical conditions.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 22.13 μM |
| Comparator Or Baseline | Salvileucantholide (IC50 = 50.55 μM) and 3β-methoxyisopuberulin (IC50 = 32.2 μM) |
| Quantified Difference | 2.3-fold more potent than salvileucantholide; 1.5-fold more potent than 3β-methoxyisopuberulin |
| Conditions | In vitro AChE inhibitory activity assay (Ellman's method or similar), as reported in Jiang et al., 2015 and reviewed in Ortiz-Mendoza et al., 2022 [1]. |
Why This Matters
For procurement decisions in neuroscience or Alzheimer's research, this 2.3-fold potency advantage over a direct structural analog justifies the selection of Dugesin B when screening for AChE-targeting compounds.
- [1] Jiang YJ, Zhu YZ, Li HM, Li RT. Chemical Constituents of Salvia leucantha CAV. Journal of Kunming University of Science and Technology (Science and Technology). 2015;(4):78-83. (Data also summarized in: Ortiz-Mendoza N, et al. Front Pharmacol. 2022;13:867892.) View Source
